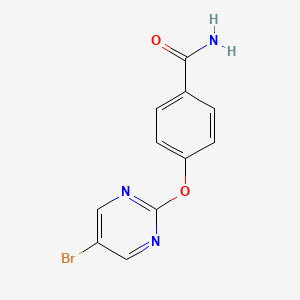![molecular formula C16H24N2O3 B7577454 N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577454.png)
N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide acts as a competitive antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By binding to the receptor, N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide blocks the activation of downstream signaling pathways that are involved in the regulation of neuronal excitability, synaptic transmission, and plasticity.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA, in different brain regions. It has also been shown to affect the expression and function of ion channels and transporters, as well as the activity of intracellular signaling molecules. These effects can lead to changes in neuronal activity and synaptic plasticity, which may underlie the therapeutic effects of N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide has several advantages as a research tool, including its high potency and selectivity for mGluR5, its ability to cross the blood-brain barrier, and its well-characterized pharmacological profile. However, there are also some limitations to its use, such as its potential off-target effects, its short half-life, and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for the research on N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide and mGluR5. One area of interest is the development of more selective and potent mGluR5 antagonists that can overcome the limitations of N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide. Another area of interest is the investigation of the role of mGluR5 in other neurological and psychiatric disorders, such as Alzheimer's disease, Huntington's disease, and autism spectrum disorders. Additionally, the development of novel therapeutic strategies that target mGluR5 signaling pathways may have important clinical implications for the treatment of these disorders.
Métodos De Síntesis
N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide is synthesized through a multi-step process that involves the reaction of 4-methoxyphenethylamine with 2-bromoacetyl chloride to form the intermediate compound, which is then reacted with piperidine to yield the final product.
Aplicaciones Científicas De Investigación
N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide has been widely used as a research tool to study the role of mGluR5 in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning and memory, anxiety, depression, addiction, and pain perception. N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide has also been investigated as a potential therapeutic agent for the treatment of Fragile X syndrome, Parkinson's disease, schizophrenia, and other disorders.
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-20-14-4-2-13(3-5-14)6-11-18-16(19)12-21-15-7-9-17-10-8-15/h2-5,15,17H,6-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOVVNUZVZSAFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)COC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-3-[4-(1-hydroxyethyl)phenyl]sulfanyl-1H-1,2,4-triazol-5-one](/img/structure/B7577383.png)
![5-hydroxy-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7577395.png)
![2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid](/img/structure/B7577401.png)
![3-[(3-Fluoro-4-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7577409.png)
![4-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7577414.png)
![3-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577420.png)
![5-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577433.png)

![4-[[4-(Ethylaminomethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7577460.png)
![4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile](/img/structure/B7577463.png)

![N-[1-(dimethylamino)-1-oxopropan-2-yl]-5-hydroxypyridine-3-carboxamide](/img/structure/B7577475.png)

